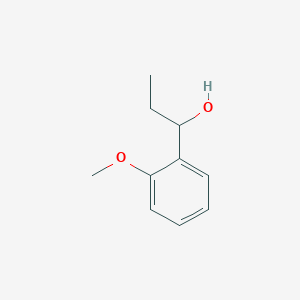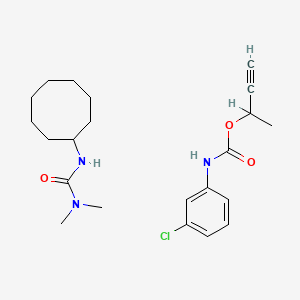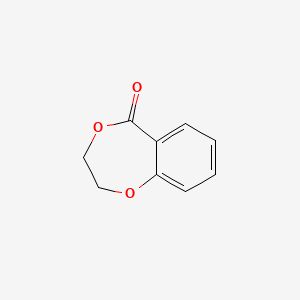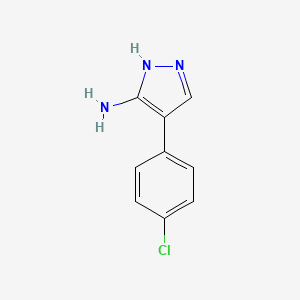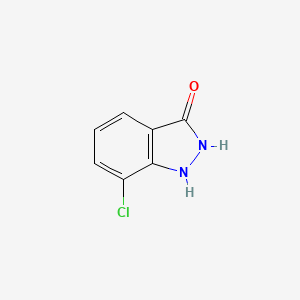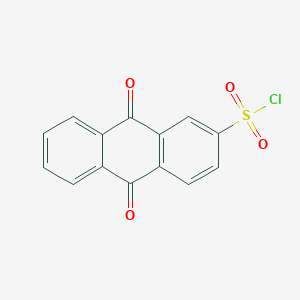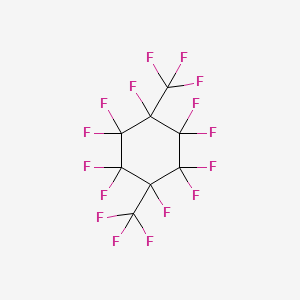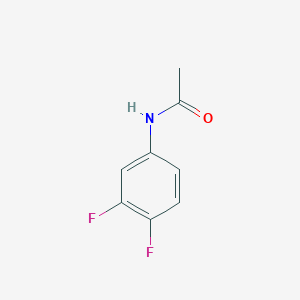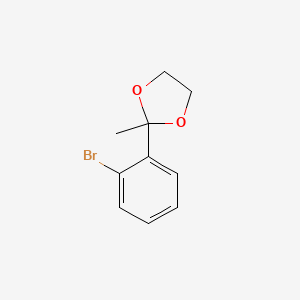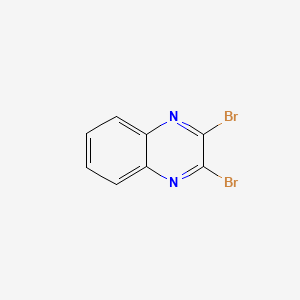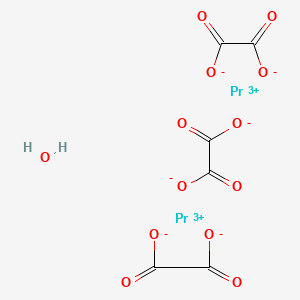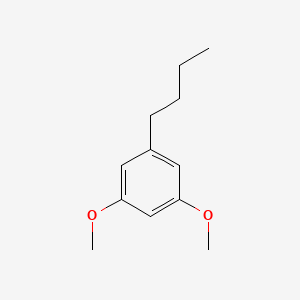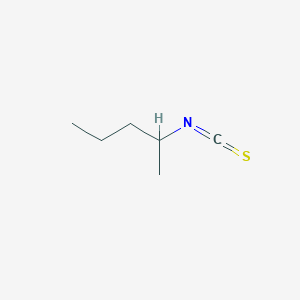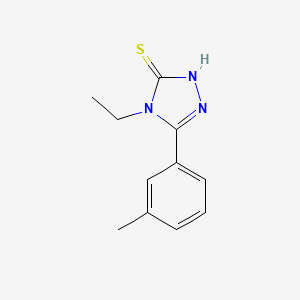
Tris(trifluoromethyl)phosphine
Vue d'ensemble
Description
Tris(trifluoromethyl)phosphine is a compound with the formula C3F9P. It is a phosphine where the phosphorus atom is bonded to three trifluoromethyl groups .
Synthesis Analysis
Tris(perfluoroalkyl)phosphines, which are of interest as tunable alternatives to the carbon monoxide ligand, can be synthesized by the nucleophile mediated reaction of perfluoroalkyltrimethylsilanes with triphenylphosphite .Molecular Structure Analysis
The molecular structure of Tris(trifluoromethyl)phosphine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Tris(trifluoromethyl)phosphine is used as a ligand in various reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Tris(trifluoromethyl)phosphine has a molecular weight of 237.9915 . More detailed physical and chemical properties are not specified in the available resources .Applications De Recherche Scientifique
Application in Organic Synthesis
Scientific Field
Organic Chemistry
Summary of Application
Tris(trifluoromethyl)phosphine is utilized as a ligand in various transition-metal catalyzed cross-coupling reactions, which are fundamental tools in organic synthesis for forming carbon-carbon bonds.
Methods of Application
The compound is often used in conjunction with Grignard reagents and corresponding chlorophosphines to synthesize new phosphines, which are then applied in the synthesis of complex organic molecules .
Results and Outcomes
The use of Tris(trifluoromethyl)phosphine has enabled the development of new synthetic approaches and the creation of a broad family of new phospholes, contributing significantly to the field of organic synthesis .
Application in Pharmaceuticals
Scientific Field
Pharmaceutical Chemistry
Summary of Application
In pharmaceuticals, Tris(trifluoromethyl)phosphine serves as a raw material and intermediate, playing a crucial role in the synthesis of various drug molecules .
Methods of Application
The phosphine acts as an intermediate in the preparation of pharmaceutical compounds, where its reactivity and stability are leveraged to construct complex molecular structures .
Results and Outcomes
The incorporation of Tris(trifluoromethyl)phosphine in drug synthesis has led to the development of new medications with improved efficacy and stability .
Application in Agrochemicals
Scientific Field
Agricultural Chemistry
Summary of Application
Tris(trifluoromethyl)phosphine is used as an intermediate in the synthesis of agrochemical products, enhancing their properties such as lipophilicity and metabolic stability .
Methods of Application
It is involved in the synthesis of agrochemicals where its trifluoromethyl group contributes to the overall effectiveness of the final product .
Results and Outcomes
The use of Tris(trifluoromethyl)phosphine in agrochemicals has resulted in products with enhanced performance, contributing to more effective agricultural practices .
Ligand in Transition-Metal Catalysis
Scientific Field
Inorganic Chemistry
Summary of Application
Tris(trifluoromethyl)phosphine is a valuable ligand in transition-metal catalysis, particularly in the construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .
Methods of Application
The ligand is coordinated to transition metals to form complexes that are then used in catalytic reactions to achieve specific transformations .
Results and Outcomes
The application of Tris(trifluoromethyl)phosphine in catalysis has led to the development of new catalytic processes and the efficient synthesis of fluorinated organic compounds .
Experimental Procedures
Scientific Field
Experimental Chemistry
Summary of Application
Tris(trifluoromethyl)phosphine is used in experimental procedures to synthesize new chemical entities and study their properties .
Methods of Application
The compound is synthesized and then applied in various experimental setups to explore its reactivity and potential as an intermediate in chemical reactions .
Results and Outcomes
Research involving Tris(trifluoromethyl)phosphine has provided insights into the synthesis and reactivity of hypervalent phosphorus compounds, expanding the understanding of phosphorus chemistry .
Electrolyte Additive in Energy Storage
Scientific Field
Electrochemistry
Summary of Application
Tris(trifluoromethyl)phosphine derivatives are used as electrolyte additives in lithium-ion batteries to improve their cycling performance .
Methods of Application
The compound is added to the electrolyte solution in batteries, where it interacts with the electrode materials to enhance the battery’s stability and longevity .
Results and Outcomes
The addition of Tris(trifluoromethyl)phosphine-based additives to battery electrolytes has been shown to significantly improve the cycling performance and overall efficiency of lithium-ion batteries .
This analysis provides a detailed overview of the diverse applications of Tris(trifluoromethyl)phosphine across various scientific fields, highlighting its importance and versatility as a chemical compound.
Material Science
Scientific Field
Material Chemistry
Summary of Application
Tris(trifluoromethyl)phosphine is used in the development of new materials, particularly those requiring the incorporation of fluorine atoms for enhanced properties .
Methods of Application
The compound is incorporated into polymers and other materials to modify their surface properties, such as hydrophobicity and resistance to degradation .
Results and Outcomes
Materials developed with Tris(trifluoromethyl)phosphine exhibit improved performance in harsh environments, making them suitable for advanced applications in various industries .
Catalysis Research
Scientific Field
Catalysis
Summary of Application
Tris(trifluoromethyl)phosphine acts as a ligand in catalysts used for a variety of chemical reactions, including those important in industrial processes .
Methods of Application
The phosphine ligand is coordinated to metals to form catalysts that facilitate reactions by providing alternative reaction pathways with lower activation energies .
Results and Outcomes
The use of Tris(trifluoromethyl)phosphine in catalysis has led to more efficient industrial processes, reducing energy consumption and improving yield .
Nanotechnology
Scientific Field
Nanotechnology
Summary of Application
Tris(trifluoromethyl)phosphine is involved in the synthesis of nanomaterials, where its properties are exploited to control the growth and structure of nanoparticles .
Methods of Application
It is used to stabilize nanoparticle precursors and control their growth during synthesis, affecting the size and shape of the resulting nanoparticles .
Results and Outcomes
The application of Tris(trifluoromethyl)phosphine in nanotechnology has resulted in the creation of nanoparticles with specific properties for use in electronics, medicine, and other fields .
Environmental Chemistry
Scientific Field
Environmental Chemistry
Summary of Application
Tris(trifluoromethyl)phosphine is used in environmental remediation processes, particularly in the degradation of pollutants .
Methods of Application
The compound is used in catalytic systems designed to break down harmful chemicals into less toxic substances .
Results and Outcomes
The involvement of Tris(trifluoromethyl)phosphine in environmental applications has contributed to the development of more effective methods for pollution control .
Analytical Chemistry
Scientific Field
Analytical Chemistry
Summary of Application
Tris(trifluoromethyl)phosphine is utilized in analytical methods for the detection and quantification of various substances .
Methods of Application
It is used as a reagent in spectroscopic techniques to enhance the detection sensitivity for specific analytes .
Results and Outcomes
The use of Tris(trifluoromethyl)phosphine in analytical chemistry has improved the accuracy and sensitivity of analytical methods, leading to more reliable data .
Polymer Chemistry
Scientific Field
Polymer Chemistry
Summary of Application
Tris(trifluoromethyl)phosphine is involved in the synthesis of fluorinated polymers, which are known for their exceptional chemical resistance and stability .
Methods of Application
The compound is used as a monomer or a comonomer in polymerization reactions to introduce trifluoromethyl groups into the polymer backbone .
Results and Outcomes
Polymers synthesized with Tris(trifluoromethyl)phosphine exhibit enhanced properties, such as thermal stability and chemical resistance, making them valuable in various high-performance applications .
Safety And Hazards
Tris(trifluoromethyl)phosphine can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Avoid contact with skin and eyes, and wear protective clothing .
Propriétés
IUPAC Name |
tris(trifluoromethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F9P/c4-1(5,6)13(2(7,8)9)3(10,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLDRFIVBLWESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)P(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195780 | |
| Record name | Phosphine, tris(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(trifluoromethyl)phosphine | |
CAS RN |
432-04-2 | |
| Record name | Phosphine, tris(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, tris(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



